molecular formula C15H12N2O2 B11865927 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol CAS No. 656234-06-9

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol

Cat. No.: B11865927
CAS No.: 656234-06-9
M. Wt: 252.27 g/mol
InChI Key: RKQAKZLXCASQFB-UHFFFAOYSA-N
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Description

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group, a pyridinyl group, and a hydroxyl group attached to the isoquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-methoxyisoquinoline with 3-pyridylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction. Another approach involves the use of N-hetaryl ureas and alcohols to synthesize substituted isoquinolines through a catalyst-free method . This environmentally friendly technique yields good-to-high amounts of the desired product.

Chemical Reactions Analysis

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline products. Substitution reactions, such as nucleophilic aromatic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents onto the isoquinoline ring .

Scientific Research Applications

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, the compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets. In medicine, it is investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities. Additionally, the compound finds use in the industry as an intermediate in the synthesis of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol can be compared with other similar compounds, such as quinoline derivatives and other isoquinoline analogs. Similar compounds include 1-methoxyisoquinoline, 4-pyridylisoquinoline, and 5-hydroxyisoquinoline. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

656234-06-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methoxy-4-pyridin-3-ylisoquinolin-5-ol

InChI

InChI=1S/C15H12N2O2/c1-19-15-11-5-2-6-13(18)14(11)12(9-17-15)10-4-3-7-16-8-10/h2-9,18H,1H3

InChI Key

RKQAKZLXCASQFB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CN=CC=C3

Origin of Product

United States

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